molecular formula C7H8N2OS2 B1400166 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol CAS No. 150787-17-0

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

Cat. No.: B1400166
CAS No.: 150787-17-0
M. Wt: 200.3 g/mol
InChI Key: YNQQMYJWWOOXQX-UHFFFAOYSA-N
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Description

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that features a thiopyrano-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring fused to the pyrimidine ring. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit. These reactions often require specific catalysts and conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The sulfur-containing groups can interact with thiol groups in proteins, affecting their function. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-thioxopyrimidines: These compounds share a similar pyrimidine core with an exocyclic sulfur atom.

    Thiopyranopyrimidines: Compounds with a thiopyrano ring fused to a pyrimidine ring.

Uniqueness

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both sulfur and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-sulfanylidene-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQQMYJWWOOXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 2
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2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 3
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 4
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 5
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 6
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

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